Se-(8-Azidoadenosyl)selenomethionine
Description
Se-(8-Azidoadenosyl)selenomethionine is a synthetic selenium-containing cofactor analogue derived from the natural methyl donor S-adenosylmethionine (SAM). This compound replaces the sulfur atom in methionine with selenium and introduces an azido group at the 8-position of the adenine moiety . Its primary application lies in chemoenzymatic synthesis, where it serves as a reporter molecule for studying protein methylation processes. The azido group enables bioorthogonal click chemistry, facilitating the tracking of methylation events in enzymatic assays . Unlike natural selenium compounds, this derivative is engineered for enhanced stability and specificity in biochemical applications.
Properties
CAS No. |
135608-83-2 |
|---|---|
Molecular Formula |
C15H22N9O5Se |
Molecular Weight |
487.4 g/mol |
InChI |
InChI=1S/C15H22N9O5Se/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H,27,28)(H2,17,19,20)/t6-,7+,9+,10+,13+/m0/s1 |
InChI Key |
OVYAXWXJMADKRM-WFMPWKQPSA-N |
SMILES |
C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
Isomeric SMILES |
C[Se](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
Canonical SMILES |
C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
Other CAS No. |
135608-83-2 |
Synonyms |
8-N3Ado-SeMet Se-(8-azidoadenosyl)selenomethionine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Selenium Compounds
Structural and Functional Differences
Bioavailability and Metabolism
- This compound: Unlike natural selenium compounds, its metabolism is tailored for enzymatic studies. The azido group allows selective detection, bypassing natural metabolic pathways .
- Selenomethionine: Absorbed via sulfur transporters and integrated into proteins, serving as a selenium reservoir. It exhibits 70–95% bioavailability in yeast and cereals .
- MeSeCys: Rapidly metabolized to methylselenol, a potent anticancer agent. Bioavailability depends on plant sources and enzymatic conversion .
- Sodium Selenite : Converted to selenide (H₂Se) via glutathione reduction but is 50% less bioavailable than organic forms .
Toxicity Profiles
This compound
- Enzymatic Studies : Acts as a cofactor surrogate for methyltransferases, enabling precise tracking of methylation sites .
- Chemoenzymatic Synthesis : Used in large-scale synthesis of isotopically labeled compounds for NMR and mass spectrometry .
Selenomethionine
- Biofortification : Enhances selenium content in crops like buckwheat and wheat, improving dietary selenium intake .
- Cancer Chemoprevention : Modulates doxorubicin and cisplatin cytotoxicity in tumor cells .
MeSeCys
- Anticancer Activity: Induces apoptosis via methylselenol metabolites; overexpressed in broccoli and garlic .
Sodium Selenite
- Limited Therapeutic Use: Used in vitro to study oxidative stress mechanisms but avoided in supplements due to toxicity .
Preparation Methods
Acetylation and Enzymatic Resolution
DL-selenomethionine is acetylated using acetic anhydride in a basic buffer (NaOH/Na₂CO₃, pH 10–12) at temperatures below 20°C to yield N-acetyl-DL-selenomethionine. The L-enantiomer is selectively deacetylated using L-aminoacylase extracted from animal kidneys (e.g., porcine or bovine sources). The enzyme exhibits strict stereospecificity, hydrolyzing only the N-acetyl-L-selenomethionine to L-selenomethionine while leaving the D-enantiomer intact.
Key Reaction Parameters
-
Temperature : 20–40°C
-
pH : 7.0–8.0 (optimized for enzyme activity)
Post-reaction, the mixture is acidified to pH 5–6, and L-selenomethionine is isolated via ethyl acetate extraction, yielding 82.4% pure product with a melting point of 126–128°C.
Synthesis of 8-Azidoadenosine Derivatives
The 8-azido modification on adenosine introduces a photoreactive group critical for crosslinking studies. PMC4059250 outlines a method for synthesizing 5′-deoxy-5′-selenoadenosine derivatives, which can be adapted for azide incorporation.
Iodination and Azide Substitution
5′-Iodo-5′-deoxyadenosine (7 ) serves as a key intermediate. Treatment of adenosine with iodine in the presence of triphenylphosphine and imidazole yields 7 with >90% efficiency. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C introduces the 8-azido group, yielding 8-azido-5′-iodo-5′-deoxyadenosine.
Optimization Notes
-
Solvent : DMF or DMSO enhances solubility of azide ions.
-
Catalyst : Crown ethers (e.g., 18-crown-6) improve reaction kinetics by complexing sodium ions.
Coupling of 8-Azidoadenosine to L-Selenomethionine
The final step involves coupling the modified adenosine to L-selenomethionine, mirroring the biosynthesis of SAM. PMC4059250 details a two-step process using Se-adenosylselenohomocysteine (SeAH) as a precursor.
Formation of Se-Adenosylselenohomocysteine (SeAH)
L-Selenohomocysteine is synthesized via reduction of selenohomocystine (6 ) with sodium borohydride (NaBH₄) in aqueous ammonia. Coupling to 5′-iodo-5′-deoxyadenosine (7 ) under inert atmosphere yields SeAH (3 ) in 58% yield after purification via Amberlite XAD4 resin.
Alkylation to 8-N₃-SeAM
SeAH undergoes alkylation with methyl iodide (CH₃I) in methanol at 25°C for 24 hours. The reaction is quenched with acetic acid, and the product is purified via reversed-phase HPLC.
Reaction Scheme
Yield and Purity
Alternative Chemical Synthesis via TSE Selenyl Intermediates
OB005935J proposes a selenium-modification strategy using 2-(trimethylsilyl)ethyl (TSE) selenyl groups.
TSE-Protected Nucleosides
5′-O-TSE-selenoadenosine is synthesized by treating adenosine with TSE-selenyl chloride in the presence of triethylamine. The TSE group is selectively removed using tetrabutylammonium fluoride (TBAF), exposing the selenol for subsequent alkylation.
Analytical Characterization
Spectral Data
Enzymatic Validation
8-N₃-SeAM serves as a cofactor for methyltransferases (e.g., histone lysine methyltransferases), with activity confirmed via radiolabeled methyl transfer assays.
Challenges and Optimization Strategies
Selenium Oxidation
Selenium intermediates are prone to oxidation. Strategies include:
Azide Stability
The 8-azido group may decompose under prolonged light exposure. Storage in amber vials at -80°C is recommended.
Applications in Methyltransferase Studies
8-N₃-SeAM’s photoreactivity enables crosslinking to methyltransferase active sites, facilitating target identification. R01-ES004887-04A1 highlights its utility in mapping sulfur/selenium methylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
